molecular formula C7H8FNO B3346996 (6-Fluoro-5-methylpyridin-3-YL)methanol CAS No. 1260776-18-8

(6-Fluoro-5-methylpyridin-3-YL)methanol

Cat. No.: B3346996
CAS No.: 1260776-18-8
M. Wt: 141.14 g/mol
InChI Key: AKPWXCJKACCOQC-UHFFFAOYSA-N
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Scientific Research Applications

(6-Fluoro-5-methylpyridin-3-YL)methanol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-5-methylpyridin-3-YL)methanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 5-methylpyridin-3-ylmethanol with a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the yield and purity of the product by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-5-methylpyridin-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Fluoro-5-methylpyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially leading to increased potency and selectivity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (6-Fluoro-4-methylpyridin-3-YL)methanol
  • (6-Fluoro-5-methylpyridin-3-YL)methanamine
  • (6-Fluoro-5-methylpyridin-3-YL)carboxylic acid

Uniqueness

(6-Fluoro-5-methylpyridin-3-YL)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(6-fluoro-5-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPWXCJKACCOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Bromo-2-fluoro-3-methylpyridine (2.0 g, 0.011 mol) was dissolved with stirring in anhydrous ether (30 mL) and cooled to −70° C. This was treated at <−60° C. with n-butyl lithium (4.8 mL, 2.5M in hexane, 0.012 mol) and the reaction mixture stirred at <−70° C. for one hour. Trimethylacetaldehyde (1.14 g, 0.013 mol) was added and the reaction mixture allowed to warm to −10° C. The reaction mixture was quenched with ammonium chloride solution and extracted with ethyl acetate. The organic extract was washed with water and brine, dried (Na2SO4) and evaporated to dryness. Purification of the residue by chromatography over silica (5-25% ethyl acetate:hexane) gave the desired product (1.6 g, 77%) as a clear oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
77%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Fluoro-5-methylpyridin-3-YL)methanol
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(6-Fluoro-5-methylpyridin-3-YL)methanol
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(6-Fluoro-5-methylpyridin-3-YL)methanol
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Reactant of Route 5
(6-Fluoro-5-methylpyridin-3-YL)methanol
Reactant of Route 6
(6-Fluoro-5-methylpyridin-3-YL)methanol

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